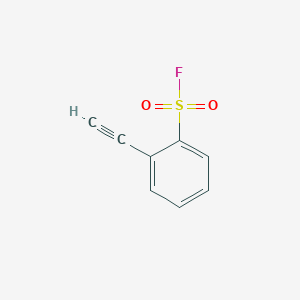![molecular formula C9H7F3O3S B13484501 Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484501.png)
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a unique structure that includes a thiophene ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other thiophene derivatives, such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: This compound has similar structural features but includes a chromenyl group instead of a thiophene ring.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
The uniqueness of this compound lies in its trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7F3O3S |
|---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F3O3S/c1-2-15-8(14)7(13)5-3-16-4-6(5)9(10,11)12/h3-4H,2H2,1H3 |
InChI Key |
MJXNSPPGLZYVIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CSC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


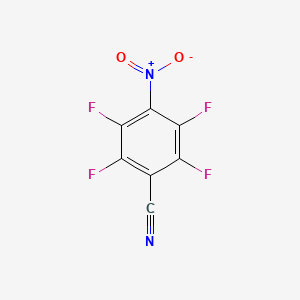
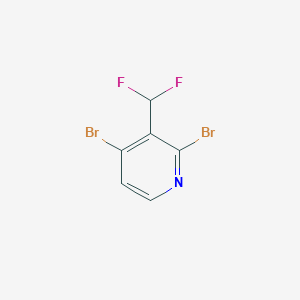
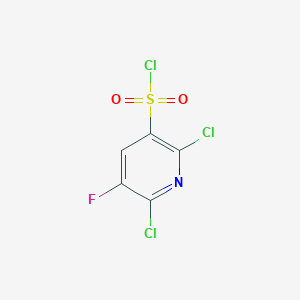
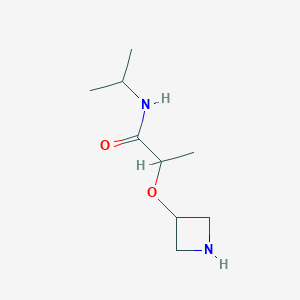
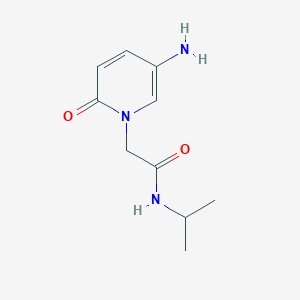
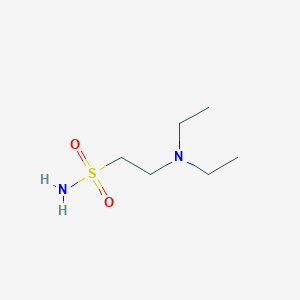
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
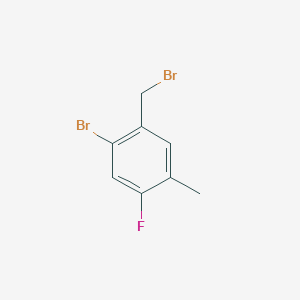

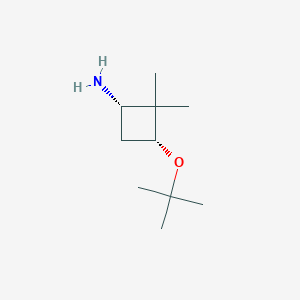
![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
